molecular formula C10H13N5O4 B150695 L-Adenosine CAS No. 3080-29-3

L-Adenosine

Cat. No. B150695
CAS RN: 3080-29-3
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-DEGSGYPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Adenosine is a nucleoside that plays a critical role in various biological processes. It is involved in energy transfer through the formation of molecules like ATP and ADP, as well as in signal transduction as a component of cyclic AMP. Adenosine is also an important signaling molecule in asthma, producing bronchoconstriction in asthmatics by activating A1 adenosine receptors (ARs) . It has been implicated in the pharmacological actions of several classes of drugs and is recognized as a homeostatic neuromodulator . Furthermore, adenosine is produced under metabolic stress and modulates innate immune responses during various inflammatory conditions by binding to different types of adenosine receptors expressed on various innate immune cells .

Synthesis Analysis

The synthesis of L-Adenosine derivatives has been explored in various studies. For instance, the conjugate of L-alanosine and 5-amino-4-imidazolecarboxylic acid ribonucleotide was synthesized enzymatically using chicken liver enzymes, demonstrating its ability to inhibit adenylosuccinate synthetase . Another study synthesized adenine nucleosides with an α-amino acid structure in their sugar moiety, which are novel examples of nucleoside derivatives . Additionally, N6-alkylated adenosine derivatives have been synthesized through a multi-step process involving acylation, reduction, and deprotection .

Molecular Structure Analysis

The molecular structure of L-Adenosine and its derivatives is complex and has been elucidated using various spectroscopic techniques. For example, the structure of synthesized adenosine derivatives was determined by infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) . These structural analyses are crucial for understanding the function and reactivity of these molecules.

Chemical Reactions Analysis

Adenosine and its derivatives undergo a variety of chemical reactions. The synthesis of adenosine(5')tetraphospho(5')adenosine (AppppA) by aminoacyl-tRNA synthetases is one such reaction, which involves the formation of aminoacyladenylate from ATP, followed by the synthesis of AppppA from adenylate and a second ATP . This reaction is significant in the context of protein synthesis and cellular regulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenosine derivatives have been studied, revealing their potential as therapeutic agents. For instance, several adenosine derivatives have been evaluated in vitro as free radical scavengers, showing potent antioxidant effects compared to ascorbic acid . The pharmacokinetic parameters of these compounds suggest their suitability as potential drugs. Moreover, adenosine's role in inflammation has been well established, with its receptors acting as feedback regulators of inflammation .

Scientific Research Applications

Neuromodulation and Epilepsy

L-Adenosine is a significant neuromodulator in the brain, influencing a range of processes through various receptors. It has been implicated in seizure control and epilepsy, mainly acting through the A1 receptor. Research in this area, predominantly using animal models, has explored adenosine's role in terminating seizures and preventing status epilepticus, a prolonged and neurologically dangerous seizure state. However, human studies remain limited, and further research is needed to translate these findings from the lab to clinical applications for epilepsy and status epilepticus treatment (Dragunow, 1988).

Cardiovascular Function

Adenosine plays a critical role in the cardiovascular system, acting as a regulatory mediator in coronary blood flow and as an antiarrhythmic agent. It has vasodilator properties and is involved in the regulation of coronary blood flow, especially during reduced myocardial oxygen supply or increased workload. Its actions are largely homeostatic and protective, with clinical relevance in cardiology for therapeutic and diagnostic purposes (Mubagwa et al., 1996).

Inflammation and Immune System

Adenosine modulates the immune system and contributes to tissue integrity maintenance. It has shown promise in managing several inflammatory conditions in both preclinical and clinical settings. Current research is focusing on designing novel adenosine receptor ligands with greater selectivity or developing compounds acting as allosteric receptor modulators. This research aims to increase adenosine concentrations at inflammatory sites in a site- and event-specific manner to minimize adverse systemic effects (Antonioli et al., 2014).

Platelet Function and Blood Pressure

Studies have shown that adenosine influences platelet responses and has antiaggregating properties. It acts through specific receptors to modulate cyclic nucleotide levels, influencing the aggregating response of human platelets. This effect plays a role in adenosine-induced antiaggregation and has implications for conditions such as high blood pressure and cardiovascular disorders (Anfossi et al., 2002).

Non-Opioid Analgesic in Perioperative Setting

Adenosine has been explored as a novel, non-opiate target for pain management in anesthetized patients. Clinical trials suggest that intraoperative adenosine infusion stabilizes core hemodynamics and reduces the requirement for anesthesia during surgery. It also improves postoperative recovery, indicated by lower pain scores and less opioid consumption, highlighting its potential as a non-opioid analgesic in the perioperative setting (Gan & Habib, 2007).

Safety And Hazards

Adenosine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The understanding of the role of adenosine opens the way to new therapeutic possibilities and better management of medical conditions related to its signaling . Future studies should be done to carefully delineate if the protective effect of adenosine is reproduced in the human stomach .

properties

IUPAC Name

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-DEGSGYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Adenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Adenosine
Reactant of Route 2
L-Adenosine
Reactant of Route 3
L-Adenosine
Reactant of Route 4
L-Adenosine
Reactant of Route 5
L-Adenosine
Reactant of Route 6
Reactant of Route 6
L-Adenosine

Citations

For This Compound
7,830
Citations
S Ries - Plant Physiology, 1991 - academic.oup.com
Triacontanol (TRIA), a common constituent of plant waxes, was first shown in 1977 to be an active growth substance which at nanomolar concentrations increased the growth and yield …
Number of citations: 112 academic.oup.com
EM Acton, KJ Ryan, L Goodman - Journal of the American …, 1964 - ACS Publications
… chloro sugar with chloromercuri-6-benzamidopurine, according to the procedure for D-adenosine17; after deblocking of XI and regeneration of XII picrate, the yield of ladenosine from X …
Number of citations: 54 pubs.acs.org
I Tazawa, S Tazawa, LM Stempel, POP Ts'o - Biochemistry, 1970 - ACS Publications
L-Adenylyl-(3'-5')-L-adenosine and L-adenylyl-(2'-5')-L-adenosine were synthesized from L-adenosine. In comparative studies with their respective d isomers, both the d and l dimers …
Number of citations: 79 pubs.acs.org
S Ries, S Savithiry, V Wert, I Widders - Plant physiology, 1993 - academic.oup.com
Application of picomole quantities of (+)-adenosine, a plant growth-regulating second messenger elicited by triacontanol, to tomato (Lycopersicon esculentum Mill.), maize (Zea mays L.)…
Number of citations: 38 academic.oup.com
S Ries, V Wert, NFD O'Leary, M Nair - Plant growth regulation, 1990 - Springer
The naturally occurring plant growth substance elicited by triacontanol was found to be 9-β-L(+) adenosine by physical and spectral methods. At picomolar concentrations, 9-β-L(+) …
Number of citations: 49 link.springer.com
H Kasiganesan, GL Wright, MA Chiacchio… - Bioorganic & medicinal …, 2009 - Elsevier
… l-Adenosine, a plant hormone is also inactive on animal enzymes such as S-adenosyl-l-homocysteine hydrolase, 14 and does not interact with mammalian nucleoside transporters. In …
Number of citations: 22 www.sciencedirect.com
S Klußmann, A Nolte, R Bald, VA Erdmann… - Nature …, 1996 - nature.com
… We performed in vitro selection to identify RNA molecules that bind L-adenosine (Fig. 1). … had dissociation constants between 1.1 and 10 pM for L-adenosine binding. The best ligand, D-…
Number of citations: 516 www.nature.com
S Savithiry, V Wert, S Ries - Physiologia Plantarum, 1992 - Wiley Online Library
The activity of malate dehydrogenase (MDH, EC 1.1.1.37) in rice (Oryza sativa L. cv. California M‐201) roots was increased within 25 min by a foliar application of 37 nM of 9‐β‐l(+)‐…
Number of citations: 24 onlinelibrary.wiley.com
S Ries, V Wert - Plant growth regulation, 1992 - Springer
The increase in growth, determined by dry weight gain, of rice (Oryza sativa L.) and maize (Zea mays L.) caused by foliar applications of 9-β-L(+) adenosine, a putative second …
Number of citations: 17 link.springer.com
MJ Robins, TA Khwaja, RK Robins - The Journal of Organic …, 1970 - ACS Publications
The synthesis of 6-amino-9-(2-deoxy-^-L-erj/iTiro-pentofuranosyl) purine (2'-deoxy-L-adenosme)(9) and its a anomer 8 has been accomplished by the first reported fusion of a lO-methyl-…
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.